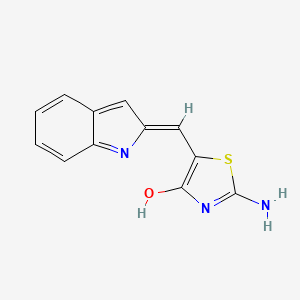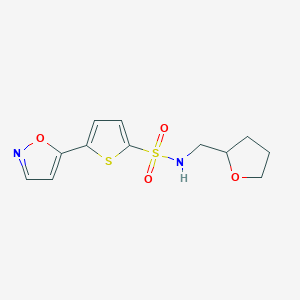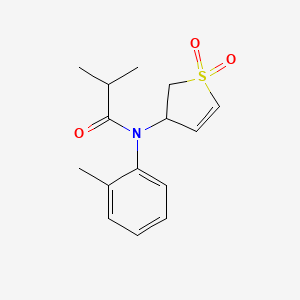
2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-one, also known as indolyl-thiazolidinone, is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. In
作用機序
The mechanism of action of 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone is not fully understood, but it has been suggested that this compound exerts its biological effects by targeting specific molecular pathways. For example, 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. In addition, this compound has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
Indolyl-thiazolidinone has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory and oxidative stress-related pathways. Moreover, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs.
実験室実験の利点と制限
The advantages of using 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone in lab experiments include its wide range of biological activities, low toxicity, and high selectivity towards cancer cells. Moreover, this compound can be easily synthesized using simple and inexpensive methods. However, the limitations of using 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone in lab experiments include its poor solubility in water, which may limit its bioavailability and efficacy, and the lack of information on its long-term toxicity.
将来の方向性
There are several future directions for the research on 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone. One of the potential applications of this compound is in the development of new antimicrobial drugs, especially for the treatment of multidrug-resistant microorganisms. Moreover, 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone has been found to have potential applications in the treatment of inflammatory and oxidative stress-related diseases, such as arthritis, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to explore the mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties.
合成法
The synthesis of 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone can be achieved through several methods, including the reaction of indole-2-carboxaldehyde with thiosemicarbazide in the presence of acetic acid, or the reaction of indole-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
Indolyl-thiazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, this compound has been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
2-amino-5-[(Z)-indol-2-ylidenemethyl]-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-12-15-11(16)10(17-12)6-8-5-7-3-1-2-4-9(7)14-8/h1-6,16H,(H2,13,15)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSVYAXUIYBHJQ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C(N=C(S3)N)O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C/C(=C/C3=C(N=C(S3)N)O)/N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-[(Z)-indol-2-ylidenemethyl]-1,3-thiazol-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5974698.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974705.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5974707.png)


![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B5974717.png)
![2-{1-cyclohexyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5974724.png)

![3-[(acetyloxy)methyl]-7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B5974735.png)
![3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5974743.png)
![4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)